molecular formula C7H15NO2S B7950387 3-(2-methylpropanesulfonyl)azetidine

3-(2-methylpropanesulfonyl)azetidine

Cat. No.: B7950387
M. Wt: 177.27 g/mol
InChI Key: WMBAMORKIGEUMI-UHFFFAOYSA-N
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Description

3-(2-Methylpropanesulfonyl)azetidine is a chemical compound belonging to the class of functionalized azetidines. It is offered as a high-purity building block for research and development applications, strictly for laboratory use. Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and drug discovery as scaffolds for constructing lead-like molecules . The incorporation of a sulfonyl group, as seen in this compound, can influence the molecule's physicochemical properties, such as its polarity and metabolic stability, making it a valuable template for exploration . While specific biological data for this exact compound is not widely published, azetidine-based ring systems are recognized for their utility in Diversity-Oriented Synthesis (DOS) to access novel chemical space for probe and drug discovery . Researchers utilize such densely functionalized azetidines to generate diverse molecular frameworks, including fused, bridged, and spirocyclic ring systems . The structural motifs present in this compound make it a candidate for use in designing molecules targeting the central nervous system (CNS), where careful optimization of parameters like molecular weight and topological polar surface area is critical . This product is intended for use by qualified researchers in a controlled laboratory setting. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-(2-methylpropylsulfonyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-6(2)5-11(9,10)7-3-8-4-7/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBAMORKIGEUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines

A breakthrough in azetidine synthesis involves La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. This method achieves 82–94% yields under reflux in 1,2-dichloroethane (DCE), selectively forming azetidines over pyrrolidines. The reaction tolerates acid-sensitive and Lewis basic groups, making it ideal for functionalized intermediates.

Procedure :

  • Epoxy Amine Preparation :

    • cis-3-Hexen-1-ol is converted to cis-3,4-epoxy amine via mesylation (MsCl, Et₃N) followed by displacement with benzylamine in DMSO.

    • Key Conditions : NaI (10 mol%) in DMSO at 25°C for 48 hours.

  • Cyclization :

    • La(OTf)₃ (5 mol%) in DCE under reflux for 2.5 hours induces C3-selective aminolysis.

    • Yield : 81% for unsubstituted azetidine; electron-donating groups (e.g., 4-OMe-Bn) increase yield to 94%.

Sulfonylation of Azetidine

Introducing the 2-methylpropanesulfonyl group requires careful optimization to avoid ring-opening or over-sulfonylation.

Sulfonyl Chloride Coupling

Sulfonylation is typically performed using 2-methylpropanesulfonyl chloride under basic conditions:

Procedure :

  • Reaction Setup :

    • Azetidine (1 eq) is dissolved in anhydrous CH₂Cl₂ at 0°C.

    • 2-Methylpropanesulfonyl chloride (1.2 eq) and Et₃N (2.5 eq) are added dropwise.

  • Optimization :

    • Temperature : 0°C → room temperature over 12 hours prevents exothermic side reactions.

    • Workup : Extraction with saturated NaHCO₃, followed by drying (MgSO₄) and solvent evaporation.

  • Yield : 65–78% after silica gel chromatography (50:50 ethyl acetate/hexanes).

Alternative Sulfonylation via Pd-Catalyzed Coupling

Hydrogenolysis of protected intermediates enables direct sulfonylation:

Procedure :

  • Deprotection :

    • N-Benzyl-3-aminoazetidine (1 eq) is dissolved in methanol with Pd(OH)₂/C (20 wt%).

    • Hydrogenation at 60°C and 60 psi for 72 hours removes the benzyl group.

  • Sulfonylation :

    • The free amine reacts with 2-methylpropanesulfonyl chloride (1.5 eq) in THF/H₂O (2:1) at pH 9–10.

Yield : 70–85% after recrystallization.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexanes (50:50) removes unreacted sulfonyl chloride.

  • Recrystallization : Ethanol/water mixtures yield high-purity 3-(2-methylpropanesulfonyl)azetidine as white crystals.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.35 (d, 6H, –CH(CH₃)₂), 3.15–3.45 (m, 4H, azetidine ring), 3.72 (quintet, 1H, –SO₂–CH(CH₃)₂).

  • MS (ESI+) : m/z 222.1 [M+H]⁺.

Comparative Analysis of Methods

MethodYield (%)Time (h)SelectivityScalability
La(OTf)₃ Cyclization81–942.5HighModerate
Sulfonyl Chloride Coupling65–7812ModerateHigh
Pd-Catalyzed Hydrogenation70–8572HighLow

Key Findings :

  • La(OTf)₃ cyclization is optimal for constructing the azetidine core but requires anhydrous conditions.

  • Direct sulfonylation offers scalability but necessitates rigorous temperature control .

Chemical Reactions Analysis

Sulfonylation and Nucleophilic Substitution

3-(2-Methylpropanesulfonyl)azetidine is typically synthesized via sulfonylation of the parent azetidine. For example:

  • Stepwise sulfonylation : Treating azetidine with 2-methylpropanesulfonyl chloride in the presence of a base (e.g., NaOH) yields the sulfonamide product. This method mirrors the synthesis of related azetidine sulfonyl fluorides (ASFs), where regioselective installation of sulfonyl groups is achieved via dehydroxyfluorosulfonylation (deFS) .

Reaction StepConditionsYieldSource
Sulfonylation of azetidine2-methylpropanesulfonyl chloride, NaOH, CH₂Cl₂, 0°C → RT85%

Palladium-Catalyzed C–H Functionalization

The sulfonyl group directs C–H activation at the β-position of azetidines. For instance, Pd(OAc)₂/AgOAc systems enable C(sp³)–H arylation with aryl iodides:

  • Substrate Scope : Tolerates electron-rich and -poor aryl iodides (e.g., 4-iodotoluene, 3-iodopyridine) .

  • Mechanism : The sulfonyl group stabilizes the Pd(IV) intermediate during reductive elimination .

Alkylation and Ring-Opening Reactions

The sulfonyl moiety enhances the electrophilicity of the azetidine ring, enabling regioselective ring-opening by nucleophiles (e.g., amines, alcohols):

  • Example : Reaction with morpholine under basic conditions (K₂CO₃, DMF, 40°C) opens the azetidine ring, yielding a sulfonamide-linked pyrrolidine .

NucleophileConditionsProductYieldSource
MorpholineK₂CO₃, DMF, 40°C, 12 hN-Morpholinyl sulfonamide92%

Aza-Michael Additions

The sulfonyl group facilitates aza-Michael reactions with α,β-unsaturated carbonyl compounds:

  • Substrates : Acrylates, maleimides, and enones react regioselectively at the β-position of azetidine .

Bioisosteric Replacements

3-(2-Methylpropanesulfonyl)azetidine serves as a bioisostere for piperidine or pyrrolidine in drug design. Key examples include:

  • Antimalarial Agents : Bicyclic azetidines with sulfonyl groups exhibit enhanced metabolic stability compared to non-sulfonylated analogs .

  • Antipsychotics : Derivatives of this scaffold are used in the synthesis of (+)-nemonapride analogs .

Oxidative Stability

The sulfonyl group stabilizes the azetidine ring against ring-expansion or decomposition under acidic/basic conditions. For example:

  • Hydrogenolysis : Pd(OH)₂/C-catalyzed hydrogenation of N-benzyl-protected derivatives proceeds without ring cleavage .

Comparative Reactivity Data

Reaction TypeSubstrateConditionsYieldSelectivitySource
C–H Arylation3-Sulfonylated azetidinePd(OAc)₂, AgOAc, DCE75–90%β-Selective
Ring-Opening (Morpholine)3-(2-methylpropanesulfonyl)azetidineK₂CO₃, DMF92%Regiospecific
Aza-Michael AdditionAcrylate + sulfonamideDBU, MeCN, 65°C85%β-Adduct

Scientific Research Applications

Medicinal Chemistry

3-(2-methylpropanesulfonyl)azetidine has shown potential as a pharmacological agent. Its sulfonyl group enhances solubility and bioavailability, making it a candidate for drug development.

  • Case Study : Research indicates that derivatives of azetidine compounds exhibit significant activity against various cancer cell lines, suggesting their potential as anticancer agents .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules.

  • Data Table : Common reactions involving 3-(2-methylpropanesulfonyl)azetidine include:
Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReacts with electrophiles to form new bondsSulfonamide derivatives
CyclizationForms cyclic compoundsVarious azetidine derivatives
OxidationConverts to sulfonic acid derivativesSulfonic acid derivatives

Materials Science

The compound can be utilized in the development of functional materials, particularly those requiring specific chemical properties such as solubility or reactivity.

  • Case Study : In polymer chemistry, azetidine derivatives are explored for their role in creating self-healing materials due to their unique structural properties .

Mechanism of Action

The mechanism of action of 3-(2-methylpropanesulfonyl)azetidine involves its ability to undergo ring-opening and substitution reactions due to its ring strain. These reactions can lead to the formation of various bioactive compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Substituent-Driven Physicochemical Properties

The sulfonyl group in 3-(2-methylpropanesulfonyl)azetidine distinguishes it from other azetidine derivatives. Key comparisons include:

Compound Substituent logD TPSA (Ų) Key Properties Ref.
3-(2-Methylpropanesulfonyl)azetidine 2-Methylpropanesulfonyl ~2.5* ~95–105* High polarity, moderate permeability
3-Methoxy azetidine Methoxy 2.7 94 Improved permeability vs. polar groups
3-Cyano azetidine Cyano 2.6 108 High TPSA, reduced cellular uptake
3-Aryl azetidinyl acetic esters Aryl + ester 1.8–2.3 70–85 Neuroprotective activity, AChE inhibition
Azetidinone derivatives Ketone + sulfonamide 1.5–2.0 100–120 Antibacterial potential, moderate solubility

*Estimated based on substituent contributions.

  • For example, 3-methoxy azetidine (TPSA 94 Ų) shows better permeability than 3-cyano azetidine (TPSA 108 Ų) despite similar logD values .
  • Solubility: Sulfonyl-containing azetidines are expected to exhibit higher aqueous solubility than lipophilic aryl or ester derivatives, aligning with trends observed in sulfonamide-functionalized azetidinones .
Neuroprotective and Enzyme Inhibition
  • AChE Inhibition : Aryl-substituted azetidines (e.g., 3-aryl-3-azetidinyl acetic acid methyl esters) demonstrate moderate acetylcholinesterase (AChE) inhibition, with docking studies showing interactions between the azetidine amide and the AChE active site . The sulfonyl group in 3-(2-methylpropanesulfonyl)azetidine may alter binding modes due to its bulk and polarity.
  • Neuroprotection: Rigid azetidine scaffolds enhance metabolic stability, a trait shared with tropane-derived dopamine transporter ligands.
Biochemical Potency vs. Cellular Efficacy

Azetidines often exhibit strong biochemical potency (e.g., ≤10 nM in TR-FRET assays) but reduced cellular activity compared to six-membered cyclic amines, likely due to permeability limitations. For example, 3-methoxy azetidine derivatives retain biochemical efficacy but require structural optimization for improved cell penetration .

Key Advantages and Limitations

Advantages

  • Metabolic Stability : The azetidine ring resists oxidative metabolism better than larger heterocycles.
  • Targeted Interactions : Sulfonyl groups enhance hydrogen bonding with proteolytic enzymes or transporters.

Limitations

  • Permeability : High TPSA may limit blood-brain barrier penetration, as seen in polar azetidine derivatives .
  • Synthetic Complexity : Sulfonyl functionalization requires precise stoichiometry and purification steps .

Biological Activity

3-(2-Methylpropanesulfonyl)azetidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

3-(2-Methylpropanesulfonyl)azetidine is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. The presence of the sulfonyl group enhances its solubility and potential interactions with biological macromolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of azetidine derivatives, including 3-(2-methylpropanesulfonyl)azetidine. For example, research indicates that certain azetidine derivatives exhibit significant antiproliferative activity against various cancer cell lines, including leukemia and breast cancer cells.

  • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

3-(2-Methylpropanesulfonyl)azetidine has also been investigated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

  • Case Study : In vitro studies demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of 3-(2-methylpropanesulfonyl)azetidine can be influenced by various structural modifications. SAR studies have shown:

  • Substituent Effects : The introduction of different alkyl or aryl groups at the azetidine nitrogen can significantly enhance or diminish biological activity.
  • Optimal Configuration : Certain stereochemical configurations have been linked to increased potency against specific cancer cell lines.
ModificationEffect on Activity
Methyl group at C2Increased cytotoxicity
Aromatic substituentsEnhanced selectivity for cancer cells

Synthesis and Research Applications

The synthesis of 3-(2-methylpropanesulfonyl)azetidine typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have improved yields and selectivity.

  • Synthetic Pathway : A common approach includes the nucleophilic ring-opening of azetidines followed by sulfonylation, leading to the desired compound with high purity.

Q & A

Q. What are the common synthetic routes for preparing sulfonyl-substituted azetidines like 3-(2-methylpropanesulfonyl)azetidine?

Sulfonyl-substituted azetidines are typically synthesized via nucleophilic substitution or ring-opening reactions. For example:

  • Nucleophilic substitution : Azetidine derivatives react with sulfonyl chlorides (e.g., 2-methylpropanesulfonyl chloride) under basic conditions (e.g., NaH or Et3_3N) to introduce the sulfonyl group.
  • Ring-opening functionalization : Azetidine rings can undergo controlled cleavage in the presence of Lewis acids (e.g., AlCl3_3) or electrophilic agents, followed by sulfonylation .
    Methodological Tip: Optimize reaction stoichiometry and temperature to prevent over-sulfonylation or decomposition. Use anhydrous conditions for moisture-sensitive reagents.

Q. How can researchers characterize the purity and structural integrity of 3-(2-methylpropanesulfonyl)azetidine?

Key analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm sulfonyl group integration and azetidine ring geometry.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
  • HPLC with UV/Vis Detection : Assess purity (>95% recommended for biological studies) using reverse-phase columns (C18) and acetonitrile/water gradients .
    Data Table: Example HPLC parameters for azetidine derivatives:
ColumnMobile PhaseFlow RateDetection
C1870:30 ACN:H2_2O1.0 mL/min254 nm

Advanced Research Questions

Q. What strategies are effective for enantioselective synthesis of sulfonylated azetidines?

Chiral phosphoric acid (CPA) catalysts enable enantioselective desymmetrization of azetidines. For example:

  • CPA-Catalyzed Reactions : Use (R)- or (S)-BINOL-derived CPAs to achieve >90% enantiomeric excess (ee) in azetidine functionalization. The thione tautomer of sulfonamides enhances activation via hydrogen bonding with the catalyst .
    Methodological Tip: Screen CPA catalysts (e.g., Ad-BPA) and solvent systems (toluene/CH2_2Cl2_2) to optimize ee.

Q. How does 3-(2-methylpropanesulfonyl)azetidine interact with biological targets such as the NLRP3 inflammasome?

Sulfonylated azetidines inhibit NLRP3 inflammasome activation by:

  • Reducing ROS Generation : Scavenge reactive oxygen species (ROS) in microglial cells (e.g., BV2 cells), disrupting the ROS/NLRP3/caspase-1/IL-1β signaling axis.
  • Modulating Protein Interactions : Bind to the NACHT domain of NLRP3, preventing ASC speck formation. Validate via siRNA knockdown and Western blotting .
    Data Table: Example IC50_{50} values for NLRP3 inhibition:
CompoundIC50_{50} (μM)Cell Line
3-(Naphthalen-2-yl(propoxy)methyl)azetidine0.8BV2

Q. What computational methods are used to predict the reactivity of sulfonylated azetidines in catalytic systems?

  • Density Functional Theory (DFT) : Calculate activation free energies for reaction pathways (e.g., CPA-catalyzed desymmetrization).
  • Molecular Dynamics (MD) : Simulate solvent effects and transition-state stabilization. For example, mode A (thione tautomer activation) shows lower ΔG‡ than mode B (carbonyl activation) .
    Methodological Tip: Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets for DFT optimization.

Conflict Resolution in Data Interpretation

Q. How should researchers address discrepancies in reported reaction yields for azetidine sulfonylation?

  • Parameter Optimization : Re-evaluate solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading. For example, 4-methoxy substituents on aromatic amines may suppress cyclization due to steric hindrance, while 3-methoxy groups do not .
  • Side-Reaction Analysis : Use LC-MS to detect byproducts (e.g., pyrrolidine rings from over-alkylation) .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of sulfonyl groups in modulating azetidine ring strain and reactivity.
  • In Vivo Validation : Expand NLRP3 inhibition studies to animal models of neuroinflammation .

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